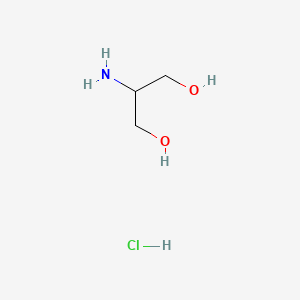

2-aminopropane-1,3-diol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-48-4, 73708-65-3 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Aminopropane-1,3-diol Hydrochloride

This guide provides a comprehensive overview of the core physical properties of 2-aminopropane-1,3-diol hydrochloride (CAS RN: 73708-65-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights for its application in a laboratory setting. We will delve into its fundamental characteristics, provide standardized protocols for its analysis, and clarify common points of confusion with structurally similar compounds.

Compound Identification and Clarification

This compound, also known by its synonym Serinol Hydrochloride, is a key building block in organic synthesis. Its structure, featuring a primary amine and two hydroxyl groups, makes it a versatile precursor for various pharmaceuticals and bioactive molecules.

A critical point of clarification is the frequent confusion between this compound and 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride, commonly known as Tris Hydrochloride or Trizma® HCl (CAS RN: 1185-53-1).[1][2][3][4][5] While both are buffers used in biochemical and molecular biology applications, they are distinct molecules with different structures and properties. Tris contains a tertiary carbon bonded to the amino group and three hydroxymethyl groups, whereas 2-aminopropane-1,3-diol has a secondary carbon attached to the amine and two hydroxymethyl groups. This structural difference significantly impacts their respective chemical and physical behaviors. Researchers must verify the CAS number to ensure they are utilizing the correct compound for their specific application.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!", color="#202124"]; C2 [label="C", pos="1.5,0.5!", color="#202124"]; C3 [label="C", pos="1.5,-0.5!", color="#202124"]; N [label="NH3+", pos="2.5,0!", color="#4285F4"]; O1 [label="HO", pos="-1,0.5!", color="#EA4335"]; O2 [label="OH", pos="1.5,-1.5!", color="#EA4335"]; Cl [label="Cl-", pos="4,0!", color="#34A853"];

// Bond edges C1 -- O1; C1 -- C2; C1 -- C3; C2 -- N; C3 -- O2;

// Invisible edges for spacing Cl- N -- Cl [style=dotted, color=white, minlen=1.5]; } Caption: Molecular structure of this compound.

Physicochemical Properties

The hydrochloride salt form of 2-aminopropane-1,3-diol enhances its stability and solubility in aqueous solutions compared to its free base, serinol (CAS RN: 534-03-2).[6] The following table summarizes the key physical properties. It is important to note that while some data is available for the hydrochloride salt, other properties are more extensively documented for the free base. The expected influence of the salt formation is discussed.

| Property | Value | Source(s) | Remarks |

| Synonyms | Serinol Hydrochloride, 2-Amino-1,3-propanediol HCl | [1] | |

| CAS Number | 73708-65-3 | [1][7][8] | |

| Molecular Formula | C₃H₁₀ClNO₂ | [1] | |

| Molecular Weight | 127.57 g/mol | [8] | |

| Appearance | White crystalline powder | [1] | |

| Melting Point | 106-108 °C | [1] | Data for the hydrochloride salt. |

| Solubility | Soluble in water. | [6][9] | The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature. The free base is also soluble in alcohol.[6][9] Specific quantitative data for the hydrochloride in various organic solvents is not readily available. |

| Hygroscopicity | Hygroscopic | [9][10] | Proper storage in a dry environment is crucial. |

| pKa | Not available | Data for the hydrochloride is not specified in the search results. The pKa of the conjugate acid (the ammonium group) is a critical parameter for buffer preparation. It can be determined experimentally via titration (see Protocol 3). For the free base (serinol), a predicted pKa of 12.24 is listed, which likely corresponds to one of the hydroxyl groups, not the amine.[4] | |

| Density | Not available | Data for the hydrochloride is not available. For the free base (serinol), a rough estimate of 1.181 g/cm³ is reported.[11] The density of the salt will differ. |

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of this compound for research and development, rigorous physical characterization is essential. The following are standardized, self-validating protocols for determining key physical properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature and enthalpy of fusion. This method is superior to traditional capillary methods as it can also reveal information about purity and polymorphism.[12][13] A sharp melting peak is indicative of high purity.[13]

Protocol:

-

Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[12]

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).[12]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The area under the peak corresponds to the heat of fusion. To assess if the melting is a true thermodynamic event or influenced by decomposition, the analysis can be repeated at a different heating rate (e.g., 10 °C/min). A significant shift in the onset temperature may indicate a kinetic process like decomposition.[14]

Spectroscopic Identity Confirmation (FTIR & NMR)

Rationale: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for confirming the molecular structure and identifying the presence of key functional groups, ensuring the identity of the material.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Absorptions: The spectrum should show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching of the ammonium salt (broad, ~3000 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[16]

Protocol:

-

Sample Preparation:

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Interpretation: The spectra should be consistent with the structure of 2-aminopropane-1,3-diol. The protonated amine (N-H) protons may be broad or exchange with D₂O, causing their signal to disappear.[21] The chemical shifts of protons and carbons adjacent to the electronegative oxygen and nitrogen atoms will be downfield.

Determination of Aqueous Solubility

Rationale: A quantitative understanding of solubility is critical for formulation development. The equilibrium solubility method ensures that the measured value represents the true saturation point of the compound in the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[22]

-

-

Sample Analysis:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC with a suitable detector or a validated titration method).

-

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, the remaining suspension can be agitated for an additional period (e.g., another 24 hours) and the concentration of a new sample measured. The solubility value should remain consistent.[22]

pKa Determination by Titration

Rationale: The pKa of the protonated amine is a fundamental parameter that dictates the pH-dependent behavior of the molecule and is essential for designing buffer systems.[6] Potentiometric titration is a direct and accurate method for its determination.[23][24]

Protocol:

-

Sample Preparation:

-

Accurately prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the amine hydrochloride solution in a beaker with a magnetic stir bar.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[25] This point can be found on the curve where the pH is changing most slowly before the steep inflection at the equivalence point.

-

dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Initial Material"; style = "filled"; color = "#F1F3F4"; "Sample" [label="2-aminopropane-1,3-diol HCl Sample", fillcolor="#FBBC05"]; }

subgraph "cluster_1" { label = "Identity & Structure Verification"; style = "filled"; color = "#F1F3F4"; "FTIR" [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR (1H & 13C) Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Thermal & Purity Analysis"; style = "filled"; color = "#F1F3F4"; "DSC" [label="Differential Scanning\nCalorimetry (DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label = "Solution Properties"; style = "filled"; color = "#F1F3F4"; "Solubility" [label="Equilibrium Solubility\nDetermination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pKa" [label="pKa Determination\nby Titration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges "Sample" -> "FTIR" [label="Confirm Functional Groups"]; "Sample" -> "NMR" [label="Confirm Molecular Structure"]; "Sample" -> "DSC" [label="Determine Melting Point\n& Purity"]; "Sample" -> "Solubility" [label="Quantify Solubility"]; "Sample" -> "pKa" [label="Determine Acid Dissociation Constant"]; } Caption: Workflow for the physical characterization of 2-aminopropane-1,3-diol HCl.

Safety, Handling, and Storage

2-Aminopropane-1,3-diol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[26][27] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][26]

-

Storage: Store in a tightly closed container in a cool, dry place.[5][26] The compound is noted to be hygroscopic, so protection from moisture is essential to maintain its integrity.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[26][28]

By adhering to these guidelines and protocols, researchers can ensure the accurate characterization and safe handling of this compound, facilitating its effective use in scientific discovery and development.

References

-

2-Amino-1,3-propanediol. LookChem. [Link]

-

Products - 2a biotech. 2a biotech. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]

-

sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]

-

Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

-

2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride CAS 1185-53-1. Watson International. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

24.10 Spectroscopy of Amines. NC State University Libraries. [Link]

-

FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. Carleton University. [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Which Tris formulation is using for plant CO-IP experiments? C4H11NO3 or H2NC(CH2OH)3. Both of them are called 2-Amino-2-hydroxymethyl-1,3-propanedio?. ResearchGate. [Link]

-

Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

Titration Curve of Amino Acids: pKa, Significance, Glycine. StudySmarter. [Link]

-

Amino Acid Titration: Concentration & pKa Determination. Studylib. [Link]

-

2-Amino-1,3-propanediol. NIST WebBook. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. 2-Amino-2- (Hydroxymethyl) Propane-1, 3-Diol Hydrochloride Tris Hydrochloride - Tris Hydrochloride and 1185-53-1 [deshengbio.en.made-in-china.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride(1185-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scielo.br [scielo.br]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials - TA Instruments [tainstruments.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 18. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. studylib.net [studylib.net]

- 25. studysmarter.co.uk [studysmarter.co.uk]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2-aminopropane-1,3-diol Hydrochloride chemical structure

An In-depth Technical Guide to 2-aminopropane-1,3-diol Hydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and practical applications of this important molecule, grounding all information in established scientific principles and methodologies.

Core Introduction and Significance

2-Aminopropane-1,3-diol, commonly known by its trivial name Serinol, is a prochiral organic compound structurally similar to the amino acid serine.[1][2] Its hydrochloride salt, this compound, is the acid addition product that enhances stability and modifies the physicochemical properties of the parent amine, making it suitable for various applications. This compound serves as a critical intermediate and building block in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[3]

In the pharmaceutical landscape, the serinol backbone is integral to the structure of several notable drugs. It is a precursor for the antibiotic chloramphenicol, non-ionic X-ray contrast agents like iopamidol, and immunomodulating drugs such as Fingolimod, which is used in the treatment of multiple sclerosis.[2][4][5] Its derivatives are also explored in polymer chemistry for the synthesis of functional monomers.[6] Biologically, serinol derivatives are fundamental components of sphingolipids and act as second messengers in cellular signaling pathways, highlighting the compound's relevance in biochemical studies.[1][7]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application. The protonation of the amino group to form the hydrochloride salt significantly influences its solubility and stability.

The chemical structure consists of a propane backbone with hydroxyl groups at positions 1 and 3, and an ammonium group at position 2, balanced by a chloride counter-ion.

Caption: Chemical Structure of this compound

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Synonyms | Serinol hydrochloride, DL-Serinol hydrochloride | [3][8] |

| CAS Number | 534-03-2 (for free base, Serinol) | [9][10] |

| Molecular Formula | C₃H₁₀ClNO₂ | [11] |

| Molecular Weight | 127.57 g/mol | [11] |

| Appearance | White to off-white crystalline powder or lumps | [12][13] |

| Melting Point | 51-57°C (for free base) | [3][13] |

| Solubility | Soluble in water and alcohol | [3][8] |

| Stability | Stable under normal conditions; hygroscopic | [1][3] |

Note: The CAS number typically refers to the free base, Serinol. The hydrochloride salt is a distinct entity often prepared in situ or isolated as a separate product.

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent moisture absorption, which could affect its purity and handling characteristics.[3][14]

Synthesis and Purification

The industrial production of this compound typically involves a two-stage process: the synthesis of the free base, Serinol, followed by its conversion to the hydrochloride salt. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity.

Synthesis of Serinol (Free Base)

Several routes to Serinol have been established. A common and historically significant method involves the catalytic reduction of 2-nitro-1,3-propanediol.[5][15] This nitro-diol intermediate is itself synthesized from nitromethane and formaldehyde via a Henry Reaction.[15][16]

Workflow for Synthesis via Nitromethane:

-

Henry Reaction: Nitromethane is reacted with formaldehyde in the presence of a base (e.g., NaOH) to form tris(hydroxymethyl)nitromethane, which is then converted to 2-nitro-1,3-propanediol.[16]

-

Catalytic Reduction: The resulting 2-nitro-1,3-propanediol is catalytically hydrogenated using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) to yield Serinol.[5]

An alternative patented process involves the reaction of 1,3-dimethoxy-isopropyl chloride with ammonia to form 1,3-dimethoxy-isopropylamine, which is then hydrolyzed with aqueous hydrochloric acid to produce Serinol.[15][17]

Conversion to Hydrochloride Salt

The conversion of the free base Serinol to its hydrochloride salt is a straightforward acid-base reaction. This step is crucial for purification, as the salt often exhibits better crystallinity and lower solubility in organic solvents than the free base, facilitating its isolation.

Protocol for Hydrochloride Salt Formation:

-

Dissolve the crude Serinol free base in a suitable alcohol solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or introduce anhydrous HCl gas.

-

The this compound will precipitate out of the solution.

-

The solid product is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.[11][16]

Caption: General Synthesis & Purification Workflow

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A multi-technique approach is employed, combining spectroscopic and chromatographic methods.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[18][19][20]

-

¹H NMR: The spectrum would show characteristic signals for the methine proton (CH-N), the diastereotopic methylene protons (CH₂-O), and the exchangeable protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.

-

¹³C NMR: The spectrum would display distinct signals for the two carbon environments: the methine carbon bonded to the nitrogen and the two equivalent methylene carbons bonded to the oxygen atoms.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include a broad O-H stretch from the hydroxyl groups, N-H stretching from the ammonium group, and C-O stretching.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation (the free base).[21] Electron ionization (EI) would typically show a fragment pattern corresponding to the Serinol structure.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity. A suitable method, often involving a reversed-phase column, can separate the main compound from synthesis-related impurities.

-

Ion Exchange Chromatography: This technique can be used for the purification and analysis of the amino alcohol, separating it from other components in a mixture.[11]

Other Methods

-

Elemental Analysis: Confirms the empirical formula (C₃H₁₀ClNO₂) by determining the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.[11]

-

Titration: The purity (assay) of the final product can be determined by non-aqueous acid-base titration.[13]

Caption: Analytical Workflow for Quality Control

Applications in Research and Drug Development

The utility of 2-aminopropane-1,3-diol and its hydrochloride salt stems from its bifunctional nature, containing both amine and diol functionalities. This makes it a versatile platform for chemical synthesis.

-

Pharmaceutical Intermediate: It is a key building block for complex APIs. Its prochiral nature allows for the creation of specific stereoisomers, which is critical in modern drug design. Its use in the synthesis of the immunosuppressant Fingolimod is a prime example of its importance in medicine.[4][22]

-

Contrast Media: The serinol structure is incorporated into non-ionic X-ray contrast agents like Iopamidol, which are used extensively in medical imaging.[2]

-

Biochemical Research: As a structural analog of serine and a component of sphingolipids, serinol and its derivatives are used in studies related to cellular signaling, phospholipid biosynthesis, and neurotransmitter synthesis.[7]

-

Polymer and Materials Science: The diol functionality allows it to be used in the preparation of polyesters and other polymers, which may have biomedical applications.[1][6] It can also be used to create functional cyclic carbonate monomers for polymerization.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-aminopropane-1,3-diol and its hydrochloride salt.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| GHS Hazards | Causes severe skin burns and eye damage. | [10][23][24] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield). | [23][25] |

| Handling | Handle in a well-ventilated area or in a closed system. Avoid dust formation. Wash hands thoroughly after handling. | [14][23][25] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere due to its hygroscopic nature. | [3][14][25] |

| First Aid | In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention for significant exposure. | [23][25] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [23] |

Conclusion

This compound is more than a simple chemical; it is a fundamental building block that enables significant advancements in medicine and materials science. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable tool for researchers and developers. A thorough understanding of its chemistry, from synthesis and purification to analytical characterization and safe handling, is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

References

- Google Patents. (n.d.). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for the preparation of serinol.

- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

Seema Finechem. (n.d.). Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom.

- Google Patents. (n.d.). Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom.

-

Alinda Chemical Ltd. (n.d.). 1-chloro-2-(sulfinylamino)benzene. Retrieved from [Link]

-

Venkataraman, S., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2740-81-0, 2-CHLOROPHENYL ISOTHIOCYANATE. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Retrieved from [Link]

- Google Patents. (n.d.). 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.

-

SpectraBase. (n.d.). 2-Amino-1,3-propanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Minamisawa, K., & Watanabe, H. (1987). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 28(6), 1109-1116. Retrieved from [Link]

-

US EPA. (n.d.). 1,3-Propanediol, 2-amino- - Substance Details. Retrieved from [Link]

-

Unilong. (n.d.). 2-Amino-1,3-propanediol with CAS 534-03-2. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-1,3-propanediol - NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3-propanediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Serinol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

Sources

- 1. seemafinechem.com [seemafinechem.com]

- 2. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 3. 2-Amino-1,3-propanediol with CAS 534-03-2 - Chemical Supplier Unilong [unilongindustry.com]

- 4. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 8. 2-Amino-1,3-propanediol, 98% | Fisher Scientific [fishersci.ca]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 12. 2-Amino-1,3-propanediol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. L08426.06 [thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]

- 16. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]

- 17. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. 2-Amino-1,3-propanediol(534-03-2) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 2-Amino-1,3-propanediol [webbook.nist.gov]

- 22. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 23. fishersci.com [fishersci.com]

- 24. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

2-aminopropane-1,3-diol Hydrochloride CAS number

An In-Depth Technical Guide to 2-Aminopropane-1,3-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropane-1,3-diol, commonly known as Serinol, and its hydrochloride salt are fundamental building blocks in modern organic and medicinal chemistry. With its simple, prochiral structure featuring both amino and diol functionalities, Serinol hydrochloride serves as a versatile scaffold for synthesizing a wide array of complex molecules, from pharmaceuticals to specialized polymers. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, key applications in drug development, analytical procedures, and critical safety protocols. The insights herein are curated for researchers and professionals who require a deep, practical understanding of this compound's utility and handling.

Chemical Identity and Physicochemical Properties

This compound is the salt form of Serinol, a structure bearing a close resemblance to the amino acid serine.[1][2] The hydrochloride form is often preferred in experimental and industrial settings due to its enhanced stability and solubility in aqueous environments, which facilitates its use in solution-phase reactions.[3]

Key Identifiers:

-

Systematic Name: this compound

-

Parent Compound (Free Base): 2-Amino-1,3-propanediol (Serinol)

The fundamental properties of Serinol hydrochloride are summarized below. Understanding these parameters is crucial for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉NO₂ · HCl | [5] |

| Molecular Weight | 127.57 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 106-108 °C | [5] |

| Solubility | Soluble in water and alcohol | [2][12] |

| Purity (Assay) | ≥98% | [5] |

| Storage | Keep in a dark, dry, well-ventilated place under an inert atmosphere; Hygroscopic | [12][13] |

Synthesis and Purification: From Precursor to Purified Salt

The synthesis of Serinol is a well-established process, with several routes developed for both laboratory and industrial-scale production.[14] The conversion to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling characteristics.

Common Synthetic Pathways

Historically, Serinol was first synthesized by reducing dihydroxyacetone oxime.[14] Modern, more efficient methods are now prevalent. A common and effective strategy involves the reduction of a nitro-group precursor, which is itself derived from simple starting materials.

Workflow of a Representative Synthesis:

Caption: Major applications of Serinol hydrochloride in pharmaceuticals.

-

Immunosuppressants: Perhaps its most notable application is in the synthesis of Fingolimod (FTY720), a widely used drug for treating multiple sclerosis. [15][16][17]Serinol forms the core structure of this sphingosine-1-phosphate receptor modulator. The synthesis of Fingolimod and related 2-substituted 2-aminopropane-1,3-diols has been a significant area of research. [17]

-

X-Ray Contrast Agents: Serinol is a key intermediate for non-ionic X-ray contrast agents like Iopamidol. [1]The diol structure is crucial for attaching the bulky, iodine-containing aromatic rings that provide radiopacity, while its overall polarity contributes to the agent's water solubility and physiological compatibility. [1]

-

Antiviral and Anticancer Agents: The chiral nature of Serinol makes it an excellent starting material for stereospecific synthesis, a critical aspect in the development of many modern antiviral and anticancer drugs where specific stereoisomers are required for biological activity. [3]

-

Pain Treatment: Derivatives of 2-amino-1,3-propanediol have been investigated for the prophylaxis and treatment of various types of pain, highlighting the scaffold's potential in neurology and analgesia. [18]

-

Peptide Synthesis: Serinol hydrochloride is also utilized in peptide synthesis applications. [4][5]

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound. The information presented here is a synthesis of data from multiple safety data sheets (SDS). [13][19][20]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a skin and eye irritant. [19]For the free base, more severe classifications such as causing severe skin burns and eye damage are noted. [13]Therefore, cautious handling is essential.

| Hazard Class | Precautionary Action | Required PPE |

| Skin Irritation/Corrosion | Avoid contact with skin. Wash thoroughly after handling. [19] | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Serious Eye Damage/Irritation | Do not get in eyes. [19] | Safety goggles or face shield approved under NIOSH or EN 166 standards. [19] |

| Respiratory Irritation | Avoid breathing dust. Use only in a well-ventilated area or with local exhaust ventilation. [19] | N95 (US) or P1 (EN 143) dust mask if dust formation is likely. |

| Ingestion | May be harmful if swallowed. Do not ingest. Rinse mouth if accidental contact occurs. [19] | N/A |

First Aid Measures

A self-validating protocol involves being prepared for accidental exposure. The following steps are critical:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. * Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing. [19]* Eye Contact: Immediately flush eyes with water for several minutes as a precaution. [19]Remove contact lenses if present and easy to do. [19]* Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Storage and Handling

-

Hygroscopicity: The compound is hygroscopic and sensitive to moisture. [12][20]* Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [19]For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended. [13]* Incompatible Materials: Avoid strong oxidizing agents. [19]

Conclusion

This compound is more than just a simple chemical; it is a powerful and versatile tool in the arsenal of chemists and pharmaceutical scientists. Its straightforward structure belies a functional complexity that allows for the synthesis of life-changing medicines and advanced materials. From its foundational role in the creation of the immunosuppressant Fingolimod to its use in diagnostic imaging agents, the impact of this small molecule is significant. [14]A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher aiming to harness its full potential safely and effectively.

References

- Sigma-Aldrich. (2024). Safety Data Sheet: 2-amino 2-(hydroxymethyl)propane 1,3-diol hydrochloride.

- MySkinRecipes. Serinol hydrochloride.

- Fisher Scientific. (2025).

- ChemicalBook. (2025). Serinol hydrochloride | 73708-65-3.

- Google Patents. (N.D.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Chem-Impex. 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride.

- Google Patents. (N.D.). WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Stolz, A., et al. (2011). Serinol: small molecule - big impact. PubMed Central.

- TCI Chemicals. (2024).

- Thermo Fisher Scientific. (2012).

- Google Patents. (N.D.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Qingdao Fengchen Technology and trade. Serinol; 2-Amino-1,3-Propanediol BP EP USP CAS534-03-2.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-2-methyl-1,3-propanediol.

- Polymer Chemistry (RSC Publishing).

- Thermo Fisher Scientific. 2-Amino-1,3-propanediol, 98%.

- Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed.

- Sigma-Aldrich. Serinol hydrochloride 98%.

- ChemicalBook. 2-Amino-1,3-propanediol synthesis.

- BLD Pharm. 534-03-2|2-Aminopropane-1,3-diol.

- Fisher Scientific. 2-Amino-1,3-propanediol, 98%.

- ChemicalBook. (2020).

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-1,3-propanediol | 534-03-2.

- BOC Sciences. (2024).

- Fisher Scientific. 2-Amino-1,3-propanediol 98.0+%, TCI America™.

- ChemicalBook. (2025). 2-Amino-1,3-propanediol | 534-03-2.

- Google Patents. (N.D.).

- Unilong. 2-Amino-1,3-propanediol with CAS 534-03-2.

- US EPA. 1,3-Propanediol, 2-amino- - Substance Details.

Sources

- 1. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]

- 3. Serinol hydrochloride [myskinrecipes.com]

- 4. Serinol hydrochloride | 73708-65-3 [chemicalbook.com]

- 5. Serinol 98 73708-65-3 [sigmaaldrich.com]

- 6. 2-Amino-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 534-03-2|2-Aminopropane-1,3-diol|BLD Pharm [bldpharm.com]

- 8. 2-Amino-1,3-propanediol, 98% | Fisher Scientific [fishersci.ca]

- 9. 2-Amino-1,3-propanediol | 534-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Amino-1,3-propanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. 2-Amino-1,3-propanediol with CAS 534-03-2 - Chemical Supplier Unilong [unilongindustry.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 16. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 17. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Physicochemical Properties and Analysis of Serinol Hydrochloride

Abstract: This technical guide provides a comprehensive overview of serinol hydrochloride, a critical building block in pharmaceutical and chemical synthesis. The document centers on the definitive determination and practical application of its molecular weight. It delves into the core physicochemical properties, provides detailed protocols for the preparation and analytical verification of standard solutions, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize serinol hydrochloride and require a robust understanding of its fundamental characteristics to ensure experimental accuracy and reproducibility.

Introduction to Serinol and its Hydrochloride Salt

Serinol, known systematically as 2-amino-1,3-propanediol, is a prochiral amino alcohol with the chemical formula C₃H₉NO₂.[1][2][3] Structurally analogous to the amino acid serine, serinol is a versatile and valuable intermediate in organic synthesis.[1][2][4] Its bifunctional nature, possessing both primary amine and diol functionalities, makes it an excellent chiral scaffold and building block for a wide array of complex molecules.[5][6]

While the free base form, serinol, is fundamental, for practical laboratory applications, it is most commonly supplied as a hydrochloride salt (HOCH₂CH(NH₂)CH₂OH·HCl). The formation of this salt serves several critical purposes:

-

Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation than the free amine.

-

Improved Solubility: Serinol hydrochloride exhibits excellent solubility in aqueous environments, a crucial attribute for solution-phase reactions and for the preparation of stock solutions in biological and chemical assays.[5]

-

Ease of Handling: As a stable, white crystalline powder, the hydrochloride salt is easier to weigh and handle accurately compared to the free base, which can be hygroscopic.[1][2][7][8]

Its applications are extensive, ranging from its historical use as a precursor for antibiotics like chloramphenicol to modern roles in the synthesis of X-ray contrast agents, anticancer agents, and sphingosine derivatives for dermatological research.[2][5][9]

Core Physicochemical Properties of Serinol Hydrochloride

Accurate experimental design and execution begin with a precise understanding of a reagent's physical and chemical properties. The molecular weight is paramount, serving as the foundation for all stoichiometric calculations.

Molecular Formula and Structure

The conversion of serinol to its hydrochloride salt involves the protonation of the primary amine by hydrogen chloride. This is an acid-base reaction that adds one atom of hydrogen and one atom of chlorine to the empirical formula.

The Definitive Molecular Weight

The molecular weight of serinol hydrochloride is 127.57 g/mol .[5][7][8][10][11] This value is derived from the sum of the molecular weight of the serinol free base (91.11 g/mol ) and hydrogen chloride (HCl, approx. 36.46 g/mol ).[1][2][12]

Understanding this derivation is key. Researchers must ensure they are using the molecular weight of the salt form for calculations when the material is supplied as such, as using the free base value would introduce a significant error of over 40%. This value is the cornerstone for preparing solutions of known molarity, calculating reaction equivalents, and interpreting analytical data.

Summary of Physicochemical Data

The essential quantitative data for serinol hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 127.57 g/mol | [5][7][8][10][11] |

| Chemical Formula | C₃H₁₀ClNO₂ | [7][8][10] |

| Linear Formula | HOCH₂CH(NH₂)CH₂OH·HCl | [5] |

| CAS Number | 73708-65-3 | [7][8] |

| Appearance | White crystalline powder | [7][8] |

| Melting Point | 106-108 °C (lit.) | [5][7][8][10][11] |

| Exact Mass | 127.040009 u | [7] |

Experimental Protocols for Characterization and Use

To ensure scientific integrity, all protocols must be self-validating. The following sections provide field-proven methodologies for the preparation and verification of serinol hydrochloride solutions, directly applying its core physicochemical properties.

Protocol: Gravimetric Preparation of a 100 mM Standard Stock Solution

This protocol details the accurate preparation of a standard aqueous stock solution. The primary causality for meticulous technique is the compound's hygroscopic nature, which can introduce significant error if not properly managed.[1][2][11]

Objective: To prepare 50 mL of a 100 mM serinol hydrochloride solution.

Materials:

-

Serinol hydrochloride (MW: 127.57 g/mol )

-

High-purity (e.g., Milli-Q) water

-

Calibrated analytical balance

-

50 mL Class A volumetric flask

-

Weighing paper/boat

-

Spatula

Methodology:

-

Stoichiometric Calculation:

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.100 mol/L × 0.050 L × 127.57 g/mol = 0.6379 g

-

-

-

Weighing Procedure:

-

Place a clean, dry weighing boat on the analytical balance and tare.

-

Expert Insight: Due to the hygroscopic nature of serinol hydrochloride, perform the weighing step promptly after removing the reagent from its desiccated storage container. Do not leave the container open to the atmosphere.

-

Carefully weigh as close to 0.6379 g of the powder as possible. Record the exact mass to four decimal places.

-

-

Dissolution and Dilution:

-

Quantitatively transfer the weighed powder into the 50 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing boat and ensure all powder is transferred.

-

Add approximately 30-40 mL of water to the flask. Swirl gently to dissolve the solid completely. The high solubility of the hydrochloride salt facilitates this process.[5]

-

Once fully dissolved, allow the solution to equilibrate to room temperature.

-

Carefully add water to the flask until the bottom of the meniscus aligns precisely with the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

-

Final Concentration Calculation:

-

Recalculate the precise molarity based on the actual mass weighed.

-

Actual Molarity (mol/L) = [Actual Mass (g) / 127.57 g/mol ] / 0.050 L

-

-

Protocol: Verification of Molecular Identity via ESI-MS

This protocol provides a self-validating check to confirm the chemical identity of the prepared stock solution, ensuring trustworthiness in subsequent experiments.

Objective: To confirm the presence of serinol in the prepared solution using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation: Dilute a small aliquot of the 100 mM stock solution into a suitable solvent for mass spectrometry (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µM.

-

Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode.

-

Data Acquisition: Infuse the sample and acquire the mass spectrum over a range that includes the expected mass-to-charge ratio (m/z), for instance, m/z 50-200.

-

Data Interpretation:

-

Expected Result: The primary ion observed will be the protonated serinol free base, [C₃H₉NO₂ + H]⁺.

-

Theoretical m/z: 91.11 (MW of serinol) + 1.007 (MW of H⁺) = 92.117

-

Trustworthiness Insight: In ESI-MS, the non-covalently bound hydrochloride is lost, and the basic amine is protonated. Observing a strong signal at m/z ≈ 92.1 confirms the presence of the serinol moiety and validates the identity of the starting material.

-

Sources

- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Serinol - Wikipedia [en.wikipedia.org]

- 5. Serinol hydrochloride [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Serinol hydrochloride | 73708-65-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Serinol hydrochloride | CAS: 73708-65-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Serinol | CAS#:534-03-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 2-aminopropane-1,3-diol Hydrochloride in Organic Solvents

For the Researcher, Scientist, and Drug Development Professional

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone of its utility and applicability. For active pharmaceutical ingredients (APIs) and key chemical intermediates like 2-aminopropane-1,3-diol hydrochloride (also known as Serinol hydrochloride), a thorough understanding of its solubility profile in various organic solvents is paramount. This parameter dictates everything from reaction kinetics and purification strategies to the formulation of final drug products. This guide, therefore, offers a deep dive into the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their work.

Section 1: Physicochemical Characterization of 2-aminopropane-1,3-diol and its Hydrochloride Salt

A compound's solubility is intrinsically linked to its molecular structure and physical properties. 2-aminopropane-1,3-diol is a small, prochiral amino alcohol that presents a unique combination of functional groups.

The presence of a primary amine and two hydroxyl groups makes 2-aminopropane-1,3-diol a highly polar molecule with the capacity for extensive hydrogen bonding, both as a donor and an acceptor. The formation of the hydrochloride salt introduces an ionic character, which significantly influences its interaction with different solvent systems.

| Property | 2-aminopropane-1,3-diol (Serinol) | This compound |

| Molecular Formula | C₃H₉NO₂[1][2][3] | HOCH₂CH(NH₂)CH₂OH·HCl |

| Molecular Weight | 91.11 g/mol [1][2] | 127.57 g/mol |

| Appearance | White crystalline powder or lumps[4] | Crystalline solid |

| Melting Point | 52-56 °C[2] | 106-108 °C |

| Key Features | Hygroscopic, corrosive solid[4] | Enhanced aqueous solubility and stability |

The hydrochloride salt form is often employed to improve the stability and aqueous solubility of amine-containing compounds.[4] However, this often comes at the cost of reduced solubility in non-polar organic solvents.

Section 2: Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the fundamental concept governing solubility. The solubility of this compound in a given organic solvent is a function of the interplay between several key factors:

-

Polarity: As an ionic salt, this compound is inherently polar. It will exhibit greater solubility in polar solvents that can effectively solvate the protonated amine and the chloride anion.

-

Hydrogen Bonding: The presence of hydroxyl and amino groups allows for significant hydrogen bonding. Solvents that are also capable of hydrogen bonding (e.g., alcohols) will be more effective at dissolving this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the extent of this effect varies depending on the solute-solvent system.

-

pH: In protic solvents, the pH can influence the equilibrium between the protonated (salt) and non-protonated (free base) forms of the amine, thereby affecting solubility.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of 2-aminopropane-1,3-diol HCl.

Section 3: Qualitative Solubility Profile

| Solvent | Polarity (Dielectric Constant) | Qualitative Solubility of 2-aminopropane-1,3-diol (Free Base) | Inferred Qualitative Solubility of Hydrochloride Salt |

| Water | 80.1 | Soluble[5] | Highly Soluble |

| Methanol | 32.7 | Soluble[5][6] | Likely Soluble |

| Ethanol | 24.5 | Soluble[2][5] | Soluble (especially when heated) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Likely Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | Data not available | Likely Soluble |

| Acetone | 20.7 | Data not available | Sparingly Soluble to Insoluble |

| Dichloromethane | 8.9 | Data not available | Insoluble |

| Toluene | 2.4 | Data not available | Insoluble |

| Diethyl Ether | 4.3 | Insoluble | Insoluble |

| Hexane | 1.9 | Data not available | Insoluble |

This table serves as a general guideline. It is imperative for researchers to experimentally determine the quantitative solubility in their specific solvent system of interest.

Section 4: A Validated Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the isothermal equilibrium method of determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (or pre-cooled to the experimental temperature) syringe filter to prevent precipitation or dissolution during filtration.

-

Immediately dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask. This is to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = (C × V_total) / V_sample Where:

-

C is the concentration of the diluted sample determined by analysis.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

-

-

Section 5: Conclusion and Future Perspectives

While a comprehensive, publicly available database of the quantitative solubility of this compound in organic solvents remains an area for future research, the principles and methodologies outlined in this guide provide a robust framework for its determination. By understanding the physicochemical properties of the molecule and the factors that govern its solubility, researchers can rationally select solvents and experimental conditions to suit their specific needs. The provided experimental protocol offers a reliable method for generating the precise solubility data that is critical for advancing research and development in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). Serinol. Retrieved from [Link]

- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

Thermo Fisher Scientific. (n.d.). 2-Amino-1,3-propanediol, 98% 1 g. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-1,3-propanediol. Retrieved from [Link]

-

Molecules. (2023, July 18). Serinol-Based Versatile Disulfide-Reducing Reagent. Retrieved from [Link]

-

AMB Express. (2011, June 13). Serinol: small molecule - big impact. Retrieved from [Link]

- Google Patents. (n.d.). US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom.

-

Fengchen Group. (n.d.). Serinol; 2-Amino-1,3-Propanediol BP EP USP CAS534-03-2 Manufacturers and Suppliers. Retrieved from [Link]

Sources

- 1. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. 2-Amino-1,3-propanediol [webbook.nist.gov]

- 4. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 5. Serinol; 2-Amino-1,3-Propanediol BP EP USP CAS534-03-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. 2-Amino-1,3-propanediol | 534-03-2 | TCI AMERICA [tcichemicals.com]

2-aminopropane-1,3-diol Hydrochloride stability and storage conditions

An In-depth Technical Guide: A Comprehensive Technical Guide to the Stability and Storage of 2-aminopropane-1,3-diol Hydrochloride

Introduction

2-aminopropane-1,3-diol, commonly known as Serinol, is a prochiral organic compound that serves as a critical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its hydrochloride salt, this compound, is particularly relevant in drug development, featuring in the synthesis of non-ionic X-ray contrast agents like Iopamidol and as a precursor for immunosuppressive agents.[1][2] Given its integral role, ensuring the chemical integrity and stability of this compound from procurement through to application is paramount for researchers, scientists, and drug development professionals.

The stability of a chemical intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Degradation can lead to the formation of impurities, reduced yield, and potential downstream complications in synthesis and formulation. This guide provides a detailed examination of the physicochemical properties, stability profile, and degradation pathways of this compound. It offers field-proven protocols for storage, handling, and experimental stability assessment, designed to ensure the compound's integrity throughout its lifecycle.

Section 1: Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies. The molecule's structure, featuring both amine and hydroxyl functional groups, dictates its reactivity and susceptibility to environmental factors.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Common Names | Serinol Hydrochloride | [1][4] |

| CAS Number | 534-03-2 (for free base) | [3][4][5] |

| Molecular Formula | C₃H₉NO₂ · HCl | [3][4] |

| Molecular Weight | 127.57 g/mol (Hydrochloride Salt) | [4][5] |

| Appearance | White to cream or yellow crystals, crystalline powder, or lumps. | [3] |

| Solubility | Soluble in water and alcohol. | [6] |

| Key Characteristics | Strongly hygroscopic and corrosive. | [1][6][7] |

| Melting Point | 51-57°C (for free base). | [3] |

The two most critical properties from a stability perspective are its hygroscopicity and corrosive nature .[1][6][7] Its hygroscopicity means it readily absorbs moisture from the atmosphere, which can lead to physical changes such as clumping and may act as a catalyst for chemical degradation.[7] Its corrosive properties necessitate careful selection of handling equipment and stringent personal protective measures.[8][9]

Section 2: Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, this compound is susceptible to degradation when exposed to specific environmental stressors.[7][8] Its stability is primarily influenced by moisture, pH, temperature, light, and the presence of oxidizing agents.

Key Factors Influencing Stability

-

Moisture (Hydrolytic Stability): As a highly hygroscopic substance, moisture is the primary adversary to its stability.[6][7] The presence of water can not only cause physical caking but can also facilitate reactions with atmospheric gases like CO₂ or catalyze hydrolysis, particularly if acidic or basic impurities are present. Controlling moisture is the most critical aspect of its storage.[7]

-

pH: The stability of pharmaceutical compounds is often pH-dependent.[10][11] The amine and hydroxyl groups of Serinol can participate in acid-base catalyzed reactions. In solution, the hydrochloride salt will form a mildly acidic environment. Extreme pH conditions during processing or as a result of contamination can accelerate degradation pathways such as hydrolysis or oxidation.[11][12]

-

Temperature (Thermal Stability): The compound is stable at recommended cool temperatures.[7][13] However, elevated temperatures can provide the activation energy needed for degradation reactions. Under fire conditions, hazardous decomposition products, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂), are formed.[7][13][14]

-

Oxidation: The primary amine group is susceptible to oxidation. Consequently, this compound is incompatible with strong oxidizing agents.[7][13] Contact with such agents can lead to the formation of various oxidation products, compromising the purity of the material.

-

Light (Photostability): As a standard precaution in pharmaceutical development, prolonged exposure to light, especially UV radiation, should be avoided as it can induce photodegradation. Confirmatory photostability studies are recommended for any new drug substance.[15]

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound. Understanding these stressors is key to preventing degradation.

Caption: Key Stress Factors in the Degradation of 2-aminopropane-1,3-diol HCl.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a non-negotiable requirement for maintaining the stability and purity of this compound. The following recommendations are synthesized from safety data sheets and best practices in chemical management.

Optimal Storage Conditions

The primary goal of the storage conditions is to create a multi-barrier defense against environmental stressors, chiefly moisture and oxygen.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place. | To minimize thermal degradation and slow down potential reactions. | [7][8][13] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To displace atmospheric moisture and oxygen, preventing hygroscopic absorption and oxidation. | [8][13] |

| Container | Keep in a tightly sealed, opaque container. | To prevent ingress of moisture and air, and to protect from light. | [7][8][16] |

| Environment | Store in a dry, well-ventilated, and dark place. | To protect from ambient humidity, prevent accumulation of fumes, and avoid photodegradation. | [7][16] |

| Security | Store locked up. | To restrict access to authorized personnel only, ensuring proper handling procedures are followed. | [8][13] |

| Incompatibles | Segregate from strong oxidizing agents, acids, and bases. | To prevent accidental contact and hazardous chemical reactions. | [7][13][14] |

Safe Handling Procedures

Due to its corrosive and hazardous nature, all handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).[8]

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood or a glove box with local exhaust ventilation to prevent inhalation of dust and ensure containment.[8][13] Eyewash stations and safety showers must be in close proximity.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[13]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with a particulate filter.[13][14]

-

-

Dispensing: Use tools and spatulas made of non-reactive materials. Avoid creating dust during transfer.[7] If the material has clumped due to moisture absorption, it should be carefully evaluated before use as degradation may have occurred.

-

Hygiene: Wash hands and face thoroughly after handling.[8][16] Do not eat, drink, or smoke in the handling area.

-

Spill Management: In case of a spill, evacuate the area. Wearing full PPE, carefully sweep or scoop up the solid material without creating dust and place it in a suitable, labeled container for disposal.[8]

Section 4: Experimental Protocols for Stability Assessment

For drug development applications, it is not sufficient to rely solely on supplier data. A comprehensive stability assessment is required to understand how the compound behaves under specific process conditions and to develop a stability-indicating analytical method.

The overall workflow involves subjecting the compound to forced degradation to identify potential impurities, developing an analytical method capable of separating these impurities, and then performing long-term stability studies under ICH-recommended conditions.

Caption: Workflow for a Comprehensive Stability Assessment.

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade the sample to produce potential degradation products, which is essential for developing a stability-indicating analytical method.[17]

-

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

-

Methodology:

-

Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent, such as high-purity water or methanol.

-

Establish Control: Keep an aliquot of the stock solution protected from light at 2-8°C to serve as an unstressed control (T=0 sample).

-

Apply Stress Conditions (in separate, transparent vials):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[17]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[17]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[17]

-

Thermal Degradation: Place a sample of the solid powder and a separate sample of the stock solution in an oven at a suitably elevated temperature (e.g., 70°C) for 48 hours.

-

Photostability: Expose a sample of the solid powder and a separate sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] Maintain a dark control sample under the same temperature conditions.

-

-

Sample Analysis: At designated time points, withdraw aliquots from each condition. Neutralize the acid and base samples before diluting all samples to a suitable concentration for analysis by a stability-indicating method (see Protocol 2).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to clearly identify degradation peaks without destroying the parent peak.

-

Protocol 2: Stability-Indicating Analytical Method Development (HPLC)

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18]

-

Objective: To develop an HPLC method that separates the intact this compound from all potential degradation products generated during the forced degradation study.

-

General Methodology:

-

Column Selection: A reverse-phase C18 column is a common starting point for polar analytes.

-

Mobile Phase: Due to the compound's polarity, a mobile phase with a low organic content (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH is typically required. HILIC (Hydrophilic Interaction Liquid Chromatography) may also be an effective alternative.

-

Detection: A Photodiode Array (PDA) detector is useful for initial development as it provides spectral data to assess peak purity. Mass Spectrometry (MS) detection is highly valuable for identifying the mass of unknown degradation products.[18][19]

-

Method Optimization: Inject the stressed samples from Protocol 1. Adjust mobile phase composition, gradient, pH, and flow rate to achieve baseline separation between the main peak (2-aminopropane-1,3-diol HCl) and all impurity peaks.

-

Validation: Once separation is achieved, the method must be validated for specificity (the key outcome of the forced degradation study), linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Conclusion